![molecular formula C24H25N5O4S B11510808 4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid](/img/structure/B11510808.png)
4-({[3-({(2Z,3E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene}amino)-2-imino-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoic acid
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Overview
Description
4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazine ring, a benzoic acid moiety, and a dimethylamino group, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID typically involves multi-step organic reactions. The process may start with the preparation of the thiazine ring, followed by the introduction of the benzoic acid group and the dimethylamino substituent. Common reagents and conditions include:
Thiazine ring formation: This step may involve the cyclization of appropriate precursors under acidic or basic conditions.
Benzoic acid introduction: This can be achieved through esterification or amidation reactions.
Dimethylamino group addition: This step may involve nucleophilic substitution reactions using dimethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, such as reducing the imino group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the dimethylamino group or the benzoic acid moiety.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for targeting specific molecular pathways.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-{3-[(Z)-[(3E)-4-[4-(DIMETHYLAMINO)PHENYL]BUT-3-EN-2-YLIDENE]AMINO]-2-IMINO-4-OXO-1,3-THIAZINANE-6-AMIDO}BENZOIC ACID: Unique due to its specific functional groups and structure.
Other thiazine derivatives: May share some chemical properties but differ in reactivity and applications.
Benzoic acid derivatives: Commonly used in various chemical and industrial applications.
Properties
Molecular Formula |
C24H25N5O4S |
---|---|
Molecular Weight |
479.6 g/mol |
IUPAC Name |
4-[[3-[(Z)-[(E)-4-[4-(dimethylamino)phenyl]but-3-en-2-ylidene]amino]-2-imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoic acid |
InChI |
InChI=1S/C24H25N5O4S/c1-15(4-5-16-6-12-19(13-7-16)28(2)3)27-29-21(30)14-20(34-24(29)25)22(31)26-18-10-8-17(9-11-18)23(32)33/h4-13,20,25H,14H2,1-3H3,(H,26,31)(H,32,33)/b5-4+,25-24?,27-15- |
InChI Key |
QGSFREPROQEGDZ-XKRMLOAFSA-N |
Isomeric SMILES |
C/C(=N/N1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)/C=C/C3=CC=C(C=C3)N(C)C |
Canonical SMILES |
CC(=NN1C(=O)CC(SC1=N)C(=O)NC2=CC=C(C=C2)C(=O)O)C=CC3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
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